(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine

Catalog No.
S15943699
CAS No.
1393561-10-8
M.F
C7H6ClF3N2
M. Wt
210.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanam...

CAS Number

1393561-10-8

Product Name

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine

IUPAC Name

[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H,2,12H2

InChI Key

LWQLZCXVEZMUMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CN

(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position. The presence of these groups enhances its chemical reactivity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science due to its diverse applications.

  • Oxidation: It can be oxidized to form corresponding oxides, which may have different properties and applications.
  • Reduction: Reduction reactions can yield amine derivatives, altering the functional properties of the compound.
  • Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of various substituted pyridine derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains.
  • Antiviral Activity: The compound is being investigated for its potential to inhibit viral replication.
  • Mechanism of Action: Its biological effects may arise from interactions with specific molecular targets, potentially altering enzyme or receptor activities.

The synthesis of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine typically involves:

  • Nucleophilic Substitution Reaction: This method involves reacting 2-chloro-5-(trifluoromethyl)pyridine with an appropriate amine source under controlled conditions.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents .

The compound finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Agrochemicals: Its properties make it suitable for use in crop protection agents.
  • Material Science: The unique structure allows for potential applications in developing new materials with desired properties .

Studies on the interactions of (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine with biological targets are ongoing. These studies focus on understanding how the compound binds to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. The presence of chlorine and trifluoromethyl groups enhances its ability to interact with biological molecules, suggesting multiple modes of action .

Several compounds share structural similarities with (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspect
5-Chloro-4-(trifluoromethyl)pyridin-3-ylmethanolSimilar pyridine structure with hydroxymethyl groupHydroxymethyl group alters reactivity
5-Bromo-4-(trifluoromethyl)pyridin-2-ylmethanamineBromine substitution instead of chlorineDifferent halogen may influence biological activity
5-Chloro-3-(trifluoromethyl)pyridin-2-ylmethanamineDifferent position of trifluoromethyl groupPositioning affects electronic properties

These compounds illustrate variations in reactivity and potential applications based on their substituents and structural configurations. The unique combination of chlorine and trifluoromethyl groups in (5-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine contributes to its distinct chemical behavior and biological activity compared to similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

210.0171604 g/mol

Monoisotopic Mass

210.0171604 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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